molecular formula C10H18ClNO4 B15249863 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate

Cat. No.: B15249863
M. Wt: 251.71 g/mol
InChI Key: YOUNGZLTNAXINR-ZETCQYMHSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of both an amino and a chloro group in the molecule suggests that it could serve as a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the synthesis process, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for Boc deprotection, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with trifluoroacetic acid yields the free amine, while substitution of the chloro group with a nucleophile results in the formation of a new carbon-nucleophile bond .

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate involves the protection of the amino group with the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is unique due to the presence of both a Boc-protected amino group and a chloro group, which provides versatility in chemical synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H18ClNO4

Molecular Weight

251.71 g/mol

IUPAC Name

methyl (2S)-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

YOUNGZLTNAXINR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCl)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCl)C(=O)OC

Origin of Product

United States

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